2-((2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)thio)-N-phenethylacetamide
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Overview
Description
The compound “2-((2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)thio)-N-phenethylacetamide” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The specific synthesis process for “2-((2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)thio)-N-phenethylacetamide” is not available in the retrieved data.Scientific Research Applications
Antitumor and Anticancer Activity
Research has explored the synthesis of various heterocyclic compounds, including those derived from similar complex structures, to evaluate their potential antitumor and anticancer activities. For example, a study focused on the synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, leading to products with significant inhibitory effects on human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams et al., 2010). Another research project synthesized ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, finding that several compounds showed promising antiproliferative potential against cancer cell lines, with one particular compound significantly reducing tumor mass in vivo (Gad et al., 2020).
Antimicrobial Activity
The synthesis of novel heterocyclic compounds has also been directed towards evaluating antimicrobial properties. A study synthesizing new heterocyclic compounds containing a sulfonamido moiety showed that eight compounds had high antibacterial activities, demonstrating the potential for developing new antibacterial agents (Azab et al., 2013). Furthermore, compounds incorporating thiophene, pyrimidine, and other heterocycles have been assessed for their insecticidal properties against agricultural pests, indicating a broader application in pest control (Fadda et al., 2017).
Anti-Inflammatory and Analgesic Properties
Another avenue of research has explored the anti-inflammatory and analgesic potential of heterocyclic compounds. Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products have shown high inhibitory activity on COX-2, analgesic activity, and anti-inflammatory effects, suggesting their utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antioxidant Activity
Compounds synthesized from ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been evaluated for their antioxidant activity, with several demonstrating potent effects against colon cancer cell lines, underscoring the potential for antioxidant-based cancer therapeutics (Abdel-Motaal et al., 2020).
Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been reported to target a variety of proteins including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Similar compounds have been reported to inhibit the activity of their targets, leading to downstream effects .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its interaction with various targets. The affected pathways could include signal transduction pathways, cell cycle regulation, and inflammatory response pathways .
Result of Action
Similar compounds have been reported to have anti-inflammatory activity, suggesting that this compound may also have similar effects .
properties
IUPAC Name |
2-[(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-2-18-24-20-16-10-6-7-11-17(16)27-21(20)22(25-18)28-14-19(26)23-13-12-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLELWOBUKKUKLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)SCC(=O)NCCC3=CC=CC=C3)OC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)thio)-N-phenethylacetamide |
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